

"3-Amino-2-phenyl-1H-inden-1-one" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Amino-2-phenyl-1H-inden-1-one*

Cat. No.: *B156637*

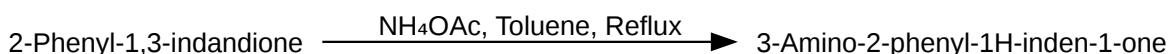
[Get Quote](#)

Technical Guide: 3-Amino-2-phenyl-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and potential biological significance of **3-Amino-2-phenyl-1H-inden-1-one**. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Core Compound Data


The fundamental molecular properties of **3-Amino-2-phenyl-1H-inden-1-one** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₅ H ₁₁ NO[1][2]
Molecular Weight	221.25 g/mol [1]
CAS Number	1947-47-3
Canonical SMILES	NC1=C(C(=O)C2=C1C=CC=C2)C3=CC=CC=C3[3]
Physical State	Solid
Melting Point	270-273 °C[1]

Synthesis Protocol

While a specific, peer-reviewed synthesis for **3-Amino-2-phenyl-1H-inden-1-one** is not readily available in the literature, a standard and effective method for the preparation of β-enaminones from 1,3-dicarbonyl compounds is the direct condensation with an ammonia source. The following is a detailed, representative experimental protocol based on established chemical principles for this class of reaction.

Reaction Scheme:

[Click to download full resolution via product page](#)

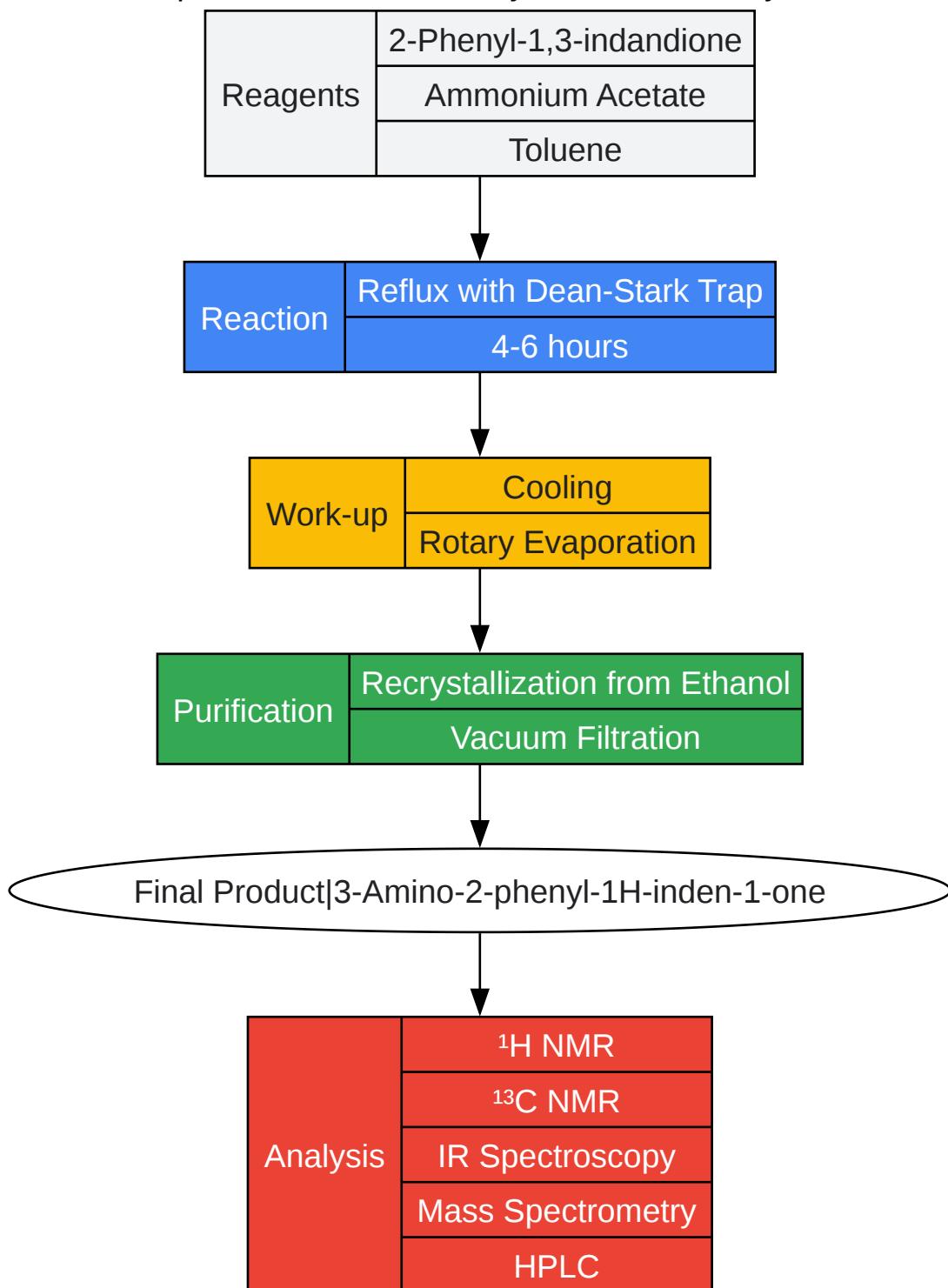
A representative reaction scheme for the synthesis.

Materials:

- 2-Phenyl-1,3-indandione
- Ammonium acetate (NH₄OAc)
- Toluene

- Ethanol
- Deionized water
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper

Procedure:


- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-phenyl-1,3-indandione (1 equivalent), ammonium acetate (1.5 equivalents), and toluene (100 mL).
- **Reaction Execution:** The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
- **Work-up:** After the reaction is complete, the mixture is allowed to cool to room temperature. The toluene is removed under reduced pressure using a rotary evaporator.
- **Isolation:** The resulting crude solid is dissolved in a minimal amount of hot ethanol. The solution is then allowed to cool to room temperature and subsequently placed in an ice bath to facilitate crystallization.

- Purification: The precipitated solid is collected by vacuum filtration using a Büchner funnel, washed with cold ethanol, and then with deionized water. The purified product is dried under vacuum.
- Characterization: The final product should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of **3-Amino-2-phenyl-1H-inden-1-one**.

Experimental Workflow: Synthesis and Analysis

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and analysis.

Potential Biological Significance and Therapeutic Applications

While specific biological activities for **3-Amino-2-phenyl-1H-inden-1-one** have not been extensively reported, the broader class of indenone and indanone derivatives has shown a wide range of pharmacological properties. These include potential applications as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents.

Notably, derivatives of the structurally related 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated significant antiproliferative activity against various human cancer cell lines. Some of these compounds were found to inhibit cell growth at sub-micromolar concentrations and induce a G0-G1 phase cell cycle block.^[4] These findings suggest that the amino-indenone scaffold could be a valuable pharmacophore for the development of novel therapeutic agents, particularly in oncology. Further research into the biological effects of **3-Amino-2-phenyl-1H-inden-1-one** and its derivatives is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3-AMINO-2-PHENYL-1H-INDEN-1-ONE | CAS 1947-47-3 [matrix-fine-chemicals.com]
- 3. 1947-47-3|3-Amino-2-phenyl-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 4. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["3-Amino-2-phenyl-1H-inden-1-one" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156637#3-amino-2-phenyl-1h-inden-1-one-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com